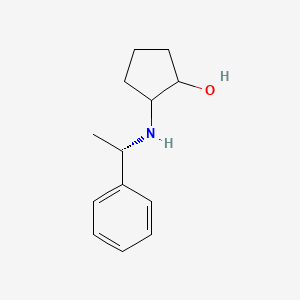

2-(((S)-1-Phenylethyl)amino)cyclopentanol

Description

2-(((S)-1-Phenylethyl)amino)cyclopentanol is a chiral cyclopentanol derivative featuring a phenylethylamino substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for 5HT (serotonin) receptor blockers, as demonstrated by Eli Lilly and Company . Its stereochemistry is pivotal: the (S,S,S)-enantiomer is isolated via crystallization from hexanes and subsequently hydrogenated using palladium catalysts to yield (S,S)-(+)-2-aminocyclopentanol, a precursor for active pharmaceutical ingredients (APIs) . Analytical data (C: 76.14%, H: 9.44%, N: 6.79%) align closely with theoretical values (C₁₃H₁₉NO), confirming its purity . The compound’s versatility in asymmetric synthesis underscores its importance in medicinal chemistry.

Properties

IUPAC Name |

2-[[(1S)-1-phenylethyl]amino]cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10(11-6-3-2-4-7-11)14-12-8-5-9-13(12)15/h2-4,6-7,10,12-15H,5,8-9H2,1H3/t10-,12?,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTOQDRFDAUSLY-PKSQDBQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route via Reductive Amination of Cyclopentanone Derivatives

The most documented and scalable method involves the reductive amination of cyclopentanone or its derivatives with (S)-1-phenylethylamine. This approach typically proceeds through the formation of an imine intermediate followed by reduction to yield the amino alcohol.

- Starting Materials: Ethyl 2-oxocyclopentanecarboxylate or cyclopentanone derivatives and (S)-1-phenylethylamine.

- Imine Formation: Mixing the ketone derivative with (S)-1-phenylethylamine in a suitable solvent (e.g., toluene) with heating to promote imine formation.

- Water Removal: Azeotropic distillation is used to remove water formed during imine formation, driving the equilibrium toward imine.

- Reduction: The imine or amino ester intermediate is then reduced, often using sodium ethoxide in ethanol, under controlled temperature (30–35 °C) for extended periods (up to 18 hours).

- Workup: Following reduction, the reaction mixture is subjected to solvent removal, aqueous extraction, and drying to isolate the product.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Imine formation | Ethyl 2-oxocyclopentanecarboxylate + (S)-1-phenylethylamine in toluene, heated to 70 °C for 2 h | Formation of crude ethyl [[(S)-1-phenylethyl]amino]cyclopentanecarboxylate |

| Water removal | Azeotropic distillation with toluene | Drives imine formation equilibrium |

| Reduction | Sodium (17 g) in absolute ethanol, stirring 3–4 h, then addition of crude amino ester, heating at 30–35 °C for 18 h | Conversion to amino alcohol derivative |

| Extraction and drying | Saturated NaHCO3, brine, diethyl ether extraction, drying over MgSO4 | Isolation of pure amino alcohol |

This method yields the (S,S,S)-configured amino alcohol hydrobromide salt, indicating stereochemical control during synthesis.

Direct Amination of Cyclopentanone with (S)-1-Phenylethylamine

Another approach involves the direct reaction of (S)-1-phenylethylamine with cyclopentanone under controlled conditions to form the amino alcohol.

- Reaction Conditions: Typically involves stirring the amine and cyclopentanone in an appropriate solvent under controlled temperature and pH to favor selective formation of the amino alcohol.

- Stereochemical Control: The use of (S)-1-phenylethylamine ensures the chiral center is introduced with high enantiomeric purity.

- Purification: The reaction mixture is worked up by extraction and purification techniques to isolate the desired product.

This method is more straightforward but may require optimization of reaction parameters such as temperature, solvent choice, and reaction time to maximize yield and stereoselectivity.

Industrial-Scale Considerations and Alternative Methods

While the above methods are effective at laboratory scale, industrial production demands safer, scalable, and cost-effective processes.

- Safety and Scalability: Methods involving oxidation of cyclopentene to cyclopentene oxide followed by ring-opening amination have been explored but often involve hazardous reagents like high-concentration hydrogen peroxide or expensive catalysts, limiting industrial applicability.

- Alternative Routes: Processes involving the preparation of amino alcohol intermediates via hydrochloride salt formation and subsequent base treatment have been patented for related amino alcohols, suggesting potential adaptation for 2-(((S)-1-Phenylethyl)amino)cyclopentanol synthesis.

- Autoclave Reactions: High-pressure, high-temperature autoclave reactions with hydrochloric acid and amine precursors can yield amino alcohol hydrochlorides, which upon neutralization give the free amino alcohol. Such methods emphasize controlled reaction conditions for high purity and yield.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination of Ketone Ester | Ethyl 2-oxocyclopentanecarboxylate + (S)-1-phenylethylamine | Toluene, 70 °C, azeotropic water removal, reduction with sodium ethoxide in ethanol at 30–35 °C | High stereoselectivity, scalable | Requires careful control of reduction step |

| Direct Amination of Cyclopentanone | Cyclopentanone + (S)-1-phenylethylamine | Controlled temperature and pH | Simpler reaction setup | May need optimization for yield and purity |

| Industrial Autoclave Process | Amine precursors + HCl in autoclave | 80–140 °C, 3–45 bar, 1–12 h | Suitable for industrial scale | Requires specialized equipment |

| Oxidation and Ring-Opening | Cyclopentene oxidation to epoxide + amination | Use of m-CPBA or peracids, followed by amination | Potential for stereoselective synthesis | Safety concerns, expensive reagents |

Research Findings and Analytical Data

- Stereochemical Purity: The stereochemistry of the product is confirmed by NMR and chiral chromatography, ensuring the (S)-configuration is retained throughout synthesis.

- Yield and Scalability: The reductive amination method has been demonstrated on scales exceeding 100 g of starting material, indicating good scalability with reproducible yields.

- Reaction Monitoring: Removal of water by azeotropic distillation is crucial to drive imine formation to completion, improving overall efficiency.

- Purification: Workup involving aqueous bicarbonate and brine extractions followed by drying provides high-purity amino alcohol suitable for further pharmaceutical applications.

Scientific Research Applications

Chemistry

2-(((S)-1-Phenylethyl)amino)cyclopentanol serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Substitution Reactions: It can serve as a nucleophile in reactions with electrophiles.

- Catalysis: Acts as a chiral catalyst in asymmetric synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Reacts with electrophiles | Amine derivatives |

| Asymmetric Synthesis | Used as a chiral catalyst | Enantiomerically pure compounds |

Biological Applications

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown effectiveness against certain bacterial strains.

- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.

Case Study Example:

A study published in the Journal of Medicinal Chemistry explored the compound's effects on breast cancer cells, demonstrating a significant reduction in cell viability at specific concentrations.

Medicinal Applications

The compound's structural characteristics make it a candidate for drug development:

- CNS Activity: Research indicates potential use in treating neurological disorders due to its ability to cross the blood-brain barrier.

- Pharmacokinetics: The presence of the phenylethyl group enhances lipophilicity, improving absorption and bioavailability.

Table 2: Potential Medicinal Uses of this compound

| Application Area | Potential Use |

|---|---|

| Neurology | Treatment of anxiety and depression |

| Oncology | Development of anticancer agents |

| Infectious Diseases | Antimicrobial drug development |

Mechanism of Action

The mechanism of action of 2-(((S)-1-Phenylethyl)amino)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, influencing biological pathways and eliciting specific physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Pharmaceutical vs. Agricultural Utility: The phenylethylamino group in this compound enables its role in API synthesis, while ipconazole’s chlorophenyl and triazole groups confer antifungal activity .

- Herbicidal Triazines: Procyazine and cyanazine derive their herbicidal activity from chloro and amino-substituted triazine cores, contrasting with the cyclopentanol backbone of the target compound .

- Synthetic Methods : The target compound relies on enantioselective hydrogenation, whereas ipconazole and triazine herbicides involve alkylation and chlorination, respectively .

Stereochemical and Physicochemical Properties

- Chirality: The (S)-configuration of this compound is critical for its biological activity, a feature absent in non-chiral herbicides like cyanazine .

- Polarity: The hydroxyl and amino groups in cyclopentanol derivatives increase solubility in polar solvents (e.g., ethanol), whereas triazine herbicides exhibit higher lipophilicity due to chloro and cyano groups .

Biological Activity

2-(((S)-1-Phenylethyl)amino)cyclopentanol, with the chemical formula C₁₃H₁₉NO, is a chiral compound characterized by its cyclopentanol structure and an (S)-1-phenylethylamino group. This compound is part of the amino alcohol class and exhibits significant biological activity, making it a subject of interest in pharmacological research. The stereochemistry of this compound plays a crucial role in its interactions and biological effects.

The biological activity of this compound is primarily mediated through its interactions with various biological targets, including receptors and enzymes. Research indicates that compounds with similar structural features often engage in multiple molecular interactions, which are essential for their pharmacological profiles.

Target Interactions

- Receptor Binding : The compound has shown potential in binding to specific receptors involved in pain modulation and inflammation.

- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to reduced synthesis of pro-inflammatory mediators.

Biological Activities

This compound has been studied for several biological activities:

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

- Antinociceptive Properties : Studies suggest that this compound may exhibit pain-relieving effects by interacting with pain pathways.

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

Table 1: Biological Activities and Mechanisms

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental setups:

- Animal Models : In murine models, the compound demonstrated significant anti-inflammatory effects at varying dosages, showcasing its potential for therapeutic use in conditions like arthritis.

- Cell Culture Studies : In vitro studies using RAW 264.7 macrophage cells revealed that this compound effectively inhibited nitric oxide production, a marker of inflammation.

Structural Insights

The unique structure of this compound enhances its specificity for biological targets compared to simpler analogs. The presence of both an amino group and a hydroxyl group allows for diverse interactions within biological systems.

Table 2: Structural Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Phenylethylamine | Aminoalkane | Simple structure without cyclization |

| 2-Amino-1-phenylethanol | Amino alcohol | Lacks cyclopentane ring |

| (1S,2S)-2-Aminocyclopentanol | Cycloaliphatic amino alcohol | Different stereochemistry |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(((S)-1-Phenylethyl)amino)cyclopentanol?

The synthesis typically involves stereoselective reductive amination or hydrogenation strategies. For example, azide intermediates can be reduced using catalytic hydrogenation (e.g., Pd/C under 3.0 bar H₂) to yield chiral amines, as demonstrated in analogous bicyclic amine syntheses . Cyclopentanone derivatives may serve as precursors, with (S)-1-phenylethylamine introduced via nucleophilic substitution or condensation reactions under controlled pH and temperature to preserve stereochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : H and C NMR to confirm stereochemistry and regioselectivity, particularly for cyclopentanol backbone protons (δ 1.5–3.5 ppm) and aromatic protons (δ 7.2–7.4 ppm) .

- IR : Hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₃H₁₉NO, M.W. 205.30) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical challenges arise?

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC to separate enantiomers.

- X-ray Crystallography : Absolute configuration confirmation via single-crystal analysis, critical for resolving discrepancies in optical rotation data .

- Challenges : Overlapping signals in NMR for diastereomers require advanced techniques like NOESY or DFT-based computational modeling to distinguish spatial arrangements .

Q. What mechanistic insights explain unexpected byproducts in the reductive amination step?

Competing pathways, such as over-reduction of the imine intermediate or racemization at the chiral center, may occur under suboptimal H₂ pressure or prolonged reaction times. Kinetic studies (e.g., in situ FTIR monitoring) can identify side reactions, while adjusting catalyst loading (5–10% Pd/C) and reaction duration (2–6 hrs) minimizes byproducts .

Q. How do solvent polarity and temperature influence stereochemical outcomes in cyclopentanol derivatives?

Polar aprotic solvents (e.g., DMF) stabilize transition states in ring-opening reactions, favoring cis-aminocyclopentanol formation. Low temperatures (−20°C to 0°C) reduce epimerization risks, as shown in analogous cyclopentanol syntheses .

Data Contradiction & Validation

Q. How to resolve conflicting NOE correlations in stereochemical assignments?

Contradictory NOE data may arise from conformational flexibility. Strategies include:

Q. Why might melting point data vary across studies, and how should this be addressed?

Variations can result from polymorphic forms or residual solvents. Validate purity via:

- Differential Scanning Calorimetry (DSC) to detect polymorph transitions.

- Thermogravimetric Analysis (TGA) to quantify solvent content .

Applications in Medicinal Chemistry

Q. What role does the (S)-1-phenylethyl group play in biological activity?

The (S)-configured phenylethyl moiety enhances target binding affinity in chiral environments (e.g., enzyme active sites). Structure-activity relationship (SAR) studies in protoberberine derivatives highlight its role in modulating selectivity for kinase inhibitors .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Reductive Amination

| Parameter | Optimal Range | Reference |

|---|---|---|

| H₂ Pressure | 3.0 bar | |

| Catalyst (Pd/C) | 10 wt% | |

| Temperature | 25–40°C | |

| Solvent | Ethanol (0.2–1.5 M) |

Q. Table 2. NMR Chemical Shifts (δ, ppm)

| Proton/Group | Shift Range | Reference |

|---|---|---|

| Cyclopentanol -OH | 1.5–2.5 (m) | |

| Aromatic C-H | 7.2–7.4 (m) | |

| N-CH(CH₂Ph) | 3.8–4.2 (q) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.